2,2'-Bis(benzylthio)biphenyl
Description
Structure
3D Structure
Properties
CAS No. |
35863-95-7 |
|---|---|
Molecular Formula |
C26H22S2 |
Molecular Weight |
398.6 g/mol |
IUPAC Name |
1-benzylsulfanyl-2-(2-benzylsulfanylphenyl)benzene |
InChI |
InChI=1S/C26H22S2/c1-3-11-21(12-4-1)19-27-25-17-9-7-15-23(25)24-16-8-10-18-26(24)28-20-22-13-5-2-6-14-22/h1-18H,19-20H2 |
InChI Key |
CSDWHELRRQDVNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CC=CC=C2C3=CC=CC=C3SCC4=CC=CC=C4 |
Origin of Product |
United States |
Synthetic Methodologies for 2,2 Bis Benzylthio Biphenyl and Its Structural Congeners
Strategic Approaches to the 2,2'-Disubstituted Biphenyl (B1667301) Core
The formation of the central biphenyl structure with substituents at the 2 and 2' positions is a key challenge due to steric hindrance. Two main strategies are predominantly employed: cross-coupling reactions to form the biphenyl bond and the synthesis from a pre-formed biphenyl precursor.
Cross-Coupling Methodologies (e.g., Suzuki-Miyaura Coupling, Ullmann Coupling)
Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and both Suzuki-Miyaura and Ullmann couplings have been utilized for the synthesis of 2,2'-disubstituted biphenyls.
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction between an organoboron compound and an organohalide. For the synthesis of sterically hindered biphenyls, this method has often proven superior to older techniques. For instance, studies have shown that the Suzuki coupling can provide significantly higher yields compared to the classic Ullmann reaction for the synthesis of sterically hindered polychlorinated biphenyl derivatives. nih.gov Yields for Suzuki couplings leading to 2,2'-disubstituted biphenyls can range from 65% to as high as 98%, showcasing its efficiency. nih.gov The choice of palladium catalyst and ligands is crucial for achieving high yields, especially with sterically demanding substrates.
The Ullmann coupling , one of the earliest methods for biaryl synthesis, typically involves the copper-promoted coupling of two aryl halide molecules. byjus.comwikipedia.org While it is a classic and still utilized reaction, it often requires harsh conditions, such as high temperatures, and can result in lower yields, particularly for sterically hindered products. byjus.com For example, the synthesis of some polychlorinated biphenyls via Ullmann coupling gave yields in the range of 20–38%, which is considerably lower than those obtained through Suzuki coupling. nih.gov An intramolecular version of the Ullmann coupling has also been explored for the synthesis of 2,2′-disubstituted unsymmetrical biphenyls. rsc.org
| Coupling Reaction | Catalyst/Promoter | Typical Substrates | Typical Yields | Reference |
| Suzuki-Miyaura Coupling | Palladium complexes (e.g., Pd(dba)2/DPDB) | Arylboronic acids and aryl halides | 65-98% | nih.gov |
| Ullmann Coupling | Copper bronze | Aryl halides | 20-38% | nih.govbyjus.com |
Precursor-Based Synthesis of the Biphenyl Unit
An alternative to forming the biphenyl bond via cross-coupling is to start with a pre-existing biphenyl scaffold and introduce the desired functional groups. A key precursor for 2,2'-bis(benzylthio)biphenyl is biphenyl-2,2'-dithiol . An improved synthesis of this dithiol was reported by Allen and co-workers in 1971. Their method provides a more efficient route to this important intermediate, which can then be further functionalized.
Installation of the Benzylthio Moieties
Once the 2,2'-disubstituted biphenyl core is in place, the next crucial step is the introduction of the benzylthio groups. This can be achieved through several methods, primarily involving the formation of a carbon-sulfur bond.
Thiol-Halide Condensation Reactions
A straightforward and common method for the synthesis of thioethers is the thiol-halide condensation , which proceeds via a nucleophilic substitution mechanism. In the context of synthesizing this compound, this can be approached in two ways:
Alkylation of 2,2'-dithiolbiphenyl: The most direct route involves the reaction of biphenyl-2,2'-dithiol with two equivalents of a benzyl (B1604629) halide (e.g., benzyl bromide or benzyl chloride). This reaction is typically carried out in the presence of a base to deprotonate the thiol groups, forming the more nucleophilic thiolate anions, which then displace the halide on the benzyl group. This method is analogous to the well-established Williamson ether synthesis.
Nucleophilic aromatic substitution on a 2,2'-dihalobiphenyl: Alternatively, the benzylthio groups can be introduced by reacting a 2,2'-dihalobiphenyl (e.g., 2,2'-diiodobiphenyl (B1330377) or 2,2'-dibromobiphenyl) with a benzylthiolate salt (e.g., sodium benzylthiolate). This nucleophilic aromatic substitution (SNAr) reaction is often facilitated by the presence of electron-withdrawing groups on the biphenyl ring, although it can proceed without them under certain conditions. byjus.comchemistrysteps.com Copper catalysis, in a variation known as the Ullmann condensation , can also be employed to facilitate the formation of aryl thioethers from aryl halides and thiols.
Utilization of Thiol Equivalents (e.g., Xanthates)
While direct use of thiols is common, thiol equivalents can also be employed. For instance, xanthate salts can react with alkyl halides to form xanthate esters, which can then be hydrolyzed to the corresponding thiols. However, for the direct synthesis of thioethers like this compound, the more direct thiol-halide condensation methods are generally preferred for their efficiency.
Advanced Synthetic Protocols and Efficiency Studies
The efficiency of the synthesis of this compound is highly dependent on the chosen route and reaction conditions. As mentioned, Suzuki-Miyaura coupling generally offers higher yields for the construction of the sterically hindered biphenyl core compared to the Ullmann reaction. nih.gov
For the installation of the benzylthio groups, the alkylation of 2,2'-dithiolbiphenyl with a benzyl halide is a high-yielding reaction under appropriate basic conditions. While specific yield data for this compound is not extensively reported in comparative studies, analogous S-alkylation reactions of thiols are known to be efficient.
Recent advancements in cross-coupling and nucleophilic substitution reactions, such as the development of more active and stable catalysts and the use of milder reaction conditions, can likely be applied to improve the synthesis of this compound. However, detailed studies focusing specifically on optimizing the synthesis of this compound are not widely available in the reviewed literature.
Optimization of Reaction Conditions for Yield and Purity
The optimization of reaction conditions is a critical step in maximizing the yield and purity of the desired product, this compound. Key parameters that are typically screened include the choice of catalyst, ligand, base, solvent, and reaction temperature.
Catalyst and Ligand Selection:
For copper-catalyzed Ullmann-type reactions, the source of copper can range from copper powder to copper(I) salts like CuI or Cu₂O. wikipedia.orgnih.gov The addition of a ligand, such as 1,10-phenanthroline (B135089) or various diamines, can significantly enhance the catalytic activity and allow for lower reaction temperatures. acs.org
In palladium- and nickel-catalyzed systems, the choice of phosphine (B1218219) ligand is paramount, especially for coupling sterically demanding substrates. Flexible bidentate phosphine ligands like DPEphos or dppbz have been shown to be effective in the nickel-catalyzed C-S cross-coupling of aryl triflates bearing ortho-substituents. rsc.org For palladium-catalyzed reactions, bulky, electron-rich phosphine ligands from the Buchwald or Hartwig groups are often employed to promote the challenging oxidative addition and reductive elimination steps with sterically hindered partners.
Base and Solvent:
The choice of base is crucial for deprotonating the thiol nucleophile and neutralizing the hydrogen halide formed during the reaction. Common bases include inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄), as well as organic bases like N,N-diisopropylethylamine (DIPEA). nih.govcsic.es The solvent must be capable of dissolving the reactants and be stable at the required reaction temperature. High-boiling polar aprotic solvents such as DMF, NMP, and dimethyl sulfoxide (B87167) (DMSO) are frequently used for Ullmann reactions. wikipedia.orgnih.gov For palladium- and nickel-catalyzed couplings, solvents like toluene, dioxane, or THF are common. rsc.org
Temperature and Reaction Time:
Reaction temperatures can vary widely depending on the chosen methodology. Classical Ullmann reactions often necessitate temperatures above 200°C, while modern ligand-accelerated copper-catalyzed and palladium/nickel-catalyzed systems can often be run at significantly lower temperatures, sometimes even at room temperature for highly reactive substrates. wikipedia.orgnih.gov The reaction time is optimized to ensure complete conversion of the starting materials while minimizing the formation of degradation products.
A systematic approach to optimization, such as a Design of Experiments (DoE) methodology, can be employed to efficiently identify the optimal combination of these parameters.
Interactive Data Table: Optimization of Reaction Conditions for Diaryl Sulfide (B99878) Synthesis
Below is a representative table summarizing typical conditions and outcomes for the synthesis of diaryl sulfides via Ullmann and palladium-catalyzed cross-coupling reactions, which would be analogous to the synthesis of this compound.
Purification:
The purity of the final product is paramount. Following the reaction, a standard workup procedure involving quenching, extraction, and washing is typically performed. Purification of 2,2'-disubstituted biphenyls and related compounds is often achieved by column chromatography on silica (B1680970) gel. tandfonline.com Recrystallization from a suitable solvent system can also be an effective method for obtaining highly pure material. nih.gov
Scalability Considerations in Laboratory Synthesis
Scaling up the synthesis of this compound from a milligram or gram scale to a larger laboratory scale (e.g., tens to hundreds of grams) introduces several challenges that must be addressed to ensure safety, efficiency, and reproducibility.
Heat and Mass Transfer:
Many C-S bond-forming reactions, particularly the Ullmann condensation, are exothermic. On a larger scale, inefficient heat dissipation can lead to a dangerous increase in temperature (a "runaway reaction") and the formation of impurities. The use of a reactor with adequate cooling capacity and a suitable agitator to ensure efficient stirring is crucial for maintaining a consistent temperature throughout the reaction mixture. Mass transfer limitations can also become significant on a larger scale, potentially leading to localized "hot spots" and incomplete reactions.
Reagent Addition and Handling:
The mode and rate of reagent addition can be critical. For highly exothermic reactions, slow, controlled addition of one of the reactants may be necessary to manage the heat evolution. On a larger scale, handling of potentially air-sensitive or toxic reagents, such as phosphine ligands or thiols, requires appropriate engineering controls, such as a well-ventilated fume hood or a glovebox.
Workup and Purification:
The workup and purification procedures must also be adapted for a larger scale. The volumes of solvents required for extraction and chromatography increase significantly, which can present logistical and safety challenges. For instance, large-scale column chromatography can be cumbersome and time-consuming. Whenever possible, optimization of the reaction to allow for purification by crystallization is highly desirable as it is often more amenable to large-scale operations than chromatography. In some cases, for large-scale reactions, products can be isolated by simple filtration, which avoids the use of large volumes of organic solvents. tandfonline.com
Safety:
A thorough safety assessment is essential before undertaking any scale-up. This includes understanding the thermal stability of the reactants, products, and intermediates, as well as the potential for runaway reactions. The toxicity and flammability of all substances used must be considered, and appropriate personal protective equipment (PPE) and emergency procedures must be in place. The Ullmann reaction, for example, is known for its potential hazards at scale due to the high temperatures and pressures that can be generated. iitk.ac.in
Interactive Data Table: Scalability Factors in Diaryl Sulfide Synthesis
This table highlights key considerations when scaling up the synthesis of diaryl sulfides.
Structural Elucidation and Conformational Analysis of 2,2 Bis Benzylthio Biphenyl
Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for establishing the basic framework of 2,2'-bis(benzylthio)biphenyl.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. In the case of 4,4'-Bis(benzylthio)-1,1'-biphenyl, the spectrum displays signals for the carbons of the biphenyl (B1667301) core and the benzyl (B1604629) groups. figshare.com For this compound, one would anticipate a set of signals corresponding to the biphenyl carbons and another set for the benzyl carbons, including the methylene (B1212753) carbon. The chemical shifts of these carbons provide insights into their electronic environment.
A representative, though not experimentally verified for this specific isomer, data set for a bis(benzylthio)biphenyl derivative is presented below. figshare.com
| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |
| Chemical Shift (ppm) | Chemical Shift (ppm) |
| 7.38 (d, J = 8.0 Hz, 2H, Ph-H) | 135.55 (Ph, Cq) |
| 7.27 (t, J = 7.5 Hz, 2H, Ph-H) | 131.68 (C-H) |
| 7.21 (t, J = 7.3 Hz, 1H, Ph-H) | 131.20 (C-H) |
| 6.64 (br s, 2H, C₇H₇-H) | 128.95 (C-H) |
| 6.27 (d, J = 10.6 Hz, 2H, C₇H₇-H) | 126.99 (C-H) |
| 5.56 (t, J = 8.2 Hz, 2H, C₇H₇-H) | 126.84 (C-H) |
| 3.91 (t, J = 6.8 Hz, 1H, C₇H₇-H) | 124.70 (C-H) |
| 45.92 (C₇H₇, C-S) | |
| This data is for 4,4'-Bis(benzylthio)-1,1'-biphenyl and serves as an illustrative example. figshare.com |
To unravel the complex structure and stereochemistry of this compound, multidimensional NMR techniques are indispensable. ipb.pt
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, helping to establish which protons are adjacent to each other within the molecular structure. This would be crucial for assigning the complex aromatic signals of the biphenyl and benzyl rings. libretexts.org
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms (¹³C-¹H). This allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum. libretexts.org
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between carbons and protons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule, such as connecting the benzylthio groups to the biphenyl core at the C2 and C2' positions. libretexts.org
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects through-space interactions between protons that are close to each other, regardless of whether they are directly bonded. researchgate.net This is a powerful tool for determining the three-dimensional structure and preferred conformation of the molecule. For this compound, NOESY could reveal correlations between the protons of the benzyl groups and the protons of the biphenyl rings, providing insight into the rotational restriction around the biphenyl C-C bond and the C-S bonds. researchgate.netresearchgate.net
Variable Temperature (VT) NMR spectroscopy is employed to study dynamic processes such as conformational changes that occur on the NMR timescale. numberanalytics.comoxinst.com For this compound, rotation around the C1-C1' bond of the biphenyl core and the C-S bonds may be hindered due to steric interactions between the bulky benzylthio groups.
At room temperature, if the rotation is fast, the NMR spectrum might show averaged signals. numberanalytics.com By lowering the temperature, this rotation can be slowed down, potentially leading to the observation of distinct signals for different conformers. oxinst.com This phenomenon, known as coalescence, allows for the determination of the energy barriers for these rotational processes. oxinst.com Such studies can provide quantitative data on the conformational flexibility and the relative stability of different rotational isomers (atropisomers) of this compound. researchgate.netnih.gov
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio of its ions. figshare.com
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental formula. figshare.com For this compound (C₂₆H₂₂S₂), the calculated exact mass would be compared to the experimentally measured mass to confirm the molecular formula. figshare.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly useful for determining the molecular weights of larger, often non-volatile and thermally unstable molecules. libretexts.org This method typically generates protonated molecular ions or other adducts with minimal fragmentation, which simplifies the determination of the molecular mass. libretexts.orgamericanpharmaceuticalreview.com
For this compound (C₂₆H₂₂S₂), the expected molecular weight is approximately 414.1 g/mol . In a typical positive ion ESI-MS experiment, the molecule would be expected to produce a prominent peak corresponding to the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 415.1. Other adducts, such as with sodium [M+Na]⁺ or potassium [M+K]⁺, may also be observed depending on the solvent system and the presence of salts. upce.cz
Tandem mass spectrometry (MS/MS) experiments can be employed to induce fragmentation and provide structural information. upce.czresearchgate.net The fragmentation of the parent ion would likely involve the cleavage of the C-S bonds, leading to characteristic fragment ions. The fragmentation patterns are often influenced by the position of substituents on the biphenyl core. nih.gov For instance, cleavage of the benzyl-sulfur bond could lead to the loss of a benzyl group (C₇H₇, ~91 Da) or a benzylthio group (C₇H₇S, ~123 Da). The precise fragmentation pattern would provide valuable data for confirming the structure of the molecule. nih.govmiamioh.edu
Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent parts: the biphenyl core and the benzylthio substituents.
Key expected vibrational frequencies are:
Aromatic C-H Stretching: Typically observed in the range of 3100-3000 cm⁻¹.
Aliphatic C-H Stretching: The CH₂ groups of the benzyl substituents would show stretching vibrations just below 3000 cm⁻¹.
Aromatic C=C Stretching: Multiple sharp bands are expected in the 1600-1450 cm⁻¹ region, characteristic of the phenyl rings in both the biphenyl and benzyl moieties. researchgate.net
C-S Stretching: The carbon-sulfur bond vibration is generally weak and appears in the 800-600 cm⁻¹ range.
Out-of-Plane C-H Bending: The substitution pattern on the aromatic rings can be inferred from the strong absorption bands in the 900-675 cm⁻¹ region. For the 2,2'-disubstituted biphenyl, characteristic bands would appear in this region.
A comparison with the spectra of related compounds like biphenyl and benzyl mercaptan would aid in the precise assignment of these bands. nist.govthermofisher.com
Table 1: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch (CH₂) | 3000 - 2850 |
| Aromatic C=C Stretch | 1600 - 1450 |
| C-S Stretch | 800 - 600 |
| Aromatic C-H Out-of-Plane Bending | 900 - 675 |
Electronic Spectroscopy (Ultraviolet-Visible, UV-Vis) for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π → π* transitions associated with the aromatic rings. researchgate.net The biphenyl moiety itself has a characteristic absorption spectrum that is sensitive to the dihedral angle between the two phenyl rings. westmont.eduufg.br
Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination
For this compound, an X-ray crystal structure would definitively establish:
The Biphenyl Dihedral Angle: This is the angle between the two phenyl rings of the biphenyl core. Steric hindrance between the bulky benzylthio groups at the 2 and 2' positions is expected to force a significant twist, resulting in a large dihedral angle. libretexts.org
Conformation of the Benzylthio Groups: The analysis would reveal the bond angles around the sulfur atoms and the torsional angles of the C-S-CH₂-Ph linkages.
Intermolecular Interactions: The crystal packing would show any significant intermolecular forces, such as π-stacking or C-H···π interactions, that stabilize the solid-state structure. brynmawr.edu
The structural parameters obtained from X-ray diffraction serve as a benchmark for computational models and for understanding the molecule's properties in solution. brynmawr.edu
Conformational Analysis and Stereochemical Features
The stereochemistry of this compound is dominated by the phenomenon of atropisomerism, which arises from hindered rotation around the single bond connecting the two phenyl rings. wikipedia.orgchiralpedia.com
Investigation of Restricted Rotation within the Biphenyl and Benzylthio Units
The rotation around the C1-C1' single bond of the biphenyl core is significantly restricted due to the steric bulk of the ortho-substituted benzylthio groups. libretexts.org These bulky groups prevent the molecule from easily adopting a planar conformation, which is the transition state for the interconversion between enantiomeric twisted forms (atropisomers). libretexts.orgwikipedia.org The energy barrier to this rotation must be high enough to allow for the potential isolation of individual atropisomers at a given temperature. wikipedia.org
Rotation is also possible around the C(aryl)-S and S-C(benzyl) bonds. However, the most significant rotational barrier, which defines the molecule's atropisomeric nature, is the one associated with the biphenyl axis. cuni.cztardigrade.in
Analysis of Torsional Barriers of the Biphenyl Core
The torsional barrier, or rotational energy barrier, is the energy required to rotate around the C1-C1' bond from one stable conformation to another, passing through the higher-energy planar state. westmont.edu For substituted biphenyls, this barrier is highly dependent on the size and nature of the ortho substituents. libretexts.org Large substituents, like benzylthio groups, create significant steric hindrance, leading to a high rotational barrier. rsc.org
The magnitude of this barrier can be determined experimentally using techniques like variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy or computationally using methods like Density Functional Theory (DFT). rsc.orgrsc.org The energy barrier for unsubstituted biphenyl is relatively low (around 6-8 kJ/mol), allowing for rapid rotation at room temperature. nih.govresearchgate.net However, for ortho-substituted biphenyls, this barrier can be much higher, potentially exceeding 100 kJ/mol, leading to stable, resolvable atropisomers. westmont.eduwikipedia.org The presence of the large benzylthio groups in this compound strongly suggests a high torsional barrier, making it a candidate for exhibiting stable atropisomerism. libretexts.org
Reactivity and Reaction Mechanisms of 2,2 Bis Benzylthio Biphenyl
Transformations at the Sulfur Centers
The sulfur atoms in 2,2'-Bis(benzylthio)biphenyl are the primary sites for initial chemical transformations, particularly oxidation and dealkylation. These reactions are fundamental in modifying the electronic properties and structure of the molecule.
Oxidation Reactions to Sulfoxides and Sulfones
The thioether linkages in this compound can be readily oxidized to form the corresponding sulfoxides and, under more forcing conditions, sulfones. The oxidation is a stepwise process, and selective formation of the sulfoxide (B87167) is often achievable before further oxidation to the sulfone occurs. nih.gov The initial oxidation step to the sulfoxide is generally more facile than the subsequent oxidation to the sulfone. researchgate.net
A variety of oxidizing agents can be employed for this transformation, with the choice of reagent and reaction conditions determining the final product. Common oxidants include hydrogen peroxide (H₂O₂), often in the presence of a catalyst, and peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). nih.govorganic-chemistry.org For instance, the use of hydrogen peroxide in glacial acetic acid has been shown to be a highly selective method for oxidizing various sulfides to sulfoxides in excellent yields, typically avoiding overoxidation to sulfones. nih.gov This method is particularly effective for benzyl (B1604629) sulfides, where oxidation of the benzylic C-H bond is not observed. nih.gov Other systems, such as those using ceric ammonium (B1175870) nitrate (B79036) on silica (B1680970) gel with sodium bromate (B103136) or transition-metal catalysts, have also been developed for controlled sulfide (B99878) oxidation. organic-chemistry.org
The reaction can produce a mixture of products, including the mono-sulfoxide, di-sulfoxide (in meso and dl forms), mono-sulfone, and di-sulfone, depending on the stoichiometry of the oxidant used.
Table 1: Oxidation Reactions of Thioethers
| Oxidizing System | Primary Product | Notes | Reference |
|---|---|---|---|
| H₂O₂ / Acetic Acid | Sulfoxide | High selectivity for sulfoxide; avoids over-oxidation and is considered a "green" method. | nih.gov |
| m-CPBA | Sulfoxide or Sulfone | Stoichiometry dependent. ~1 equivalent yields sulfoxide, ≥2 equivalents yield sulfone. | researchgate.net |
| NaIO₄ (Sodium meta-periodate) | Sulfoxide | Excess reagent can be used for selective sulfoxidation. | jchemrev.com |
| Niobium Carbide / H₂O₂ | Sulfone | Efficiently affords the corresponding sulfones. The catalyst is reusable. | organic-chemistry.org |
| Tantalum Carbide / H₂O₂ | Sulfoxide | Provides sulfoxides in high yields. The catalyst is reusable. | organic-chemistry.org |
Dealkylation Pathways and Mechanisms
Cleavage of the sulfur-benzyl (S-CH₂Ph) bond, known as dealkylation, is a key reaction to unmask the thiol functionality, yielding biphenyl-2,2'-dithiol. This transformation can be achieved through several pathways.
One common method is reductive cleavage. Catalytic hydrogenolysis, for example using hydrogen gas with a palladium catalyst (H₂/Pd), is a standard procedure for removing benzyl groups from various functional groups, including thioethers. acs.org
Alternatively, dealkylation can proceed via an oxidative mechanism. The enzymatic oxidative dealkylation of analogous N-benzyl compounds has been shown to involve hydroxylation at the benzylic methylene (B1212753) position as the rate-determining step. nih.gov A similar chemical pathway could be envisioned for S-benzyl groups.
A particularly interesting dealkylation pathway involves the oxidized sulfoxide derivative. The reaction of a similar compound, 1,2-bis(benzylthio)benzene s-oxide, with triflic anhydride (B1165640) has been shown to result in dealkylation. rsc.org This reaction likely proceeds through a Pummerer-type mechanism, where the sulfoxide is activated by the anhydride, followed by elimination to form a transient thionium (B1214772) ion and subsequent loss of the benzyl group. This pathway highlights the synergy between oxidation and dealkylation reactions. rsc.org
Reactions Involving the Biphenyl (B1667301) Moiety
The aromatic rings of the biphenyl core are susceptible to electrophilic substitution, while nucleophilic substitution is generally disfavored due to the electronic nature of the substituents.
Electrophilic Aromatic Substitution Studies
Electrophilic aromatic substitution (EAS) on the biphenyl rings of this compound is directed by the activating and ortho-, para-directing nature of the thioether substituents. pearson.com The sulfur atom's lone pairs can stabilize the intermediate sigma complex (or arenium ion) through resonance, thereby activating the ring towards electrophilic attack. uomustansiriyah.edu.iq
In the biphenyl system, substitution occurs on the more activated ring. pearson.com Since both rings in this compound are identically substituted, they are equally activated. The benzylthio group at the 2-position directs incoming electrophiles to the ortho (position 3) and para (position 5) positions.
Para-substitution: Attack at the 5-position is generally favored due to reduced steric hindrance compared to the ortho position.
Ortho-substitution: Attack at the 3-position is also possible but may be sterically hindered by the adjacent benzylthio group.
Therefore, typical EAS reactions such as nitration (HNO₃/H₂SO₄), halogenation (Br₂/FeBr₃), or Friedel-Crafts acylation would be expected to yield primarily the 5,5'-disubstituted product, with the 3,3'- and other mixed substitution products as minor components, depending on the reaction conditions and the size of the electrophile.
Table 2: Predicted Electrophilic Aromatic Substitution Outcomes
| Reaction | Reagents | Predicted Major Product(s) | Reference |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 5,5'-Dinitro-2,2'-bis(benzylthio)biphenyl | minia.edu.egmnstate.edu |
| Bromination | Br₂, FeBr₃ | 5,5'-Dibromo-2,2'-bis(benzylthio)biphenyl | mnstate.edu |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 5,5'-Diacyl-2,2'-bis(benzylthio)biphenyl | mnstate.edu |
| Sulfonation | Fuming H₂SO₄ | This compound-5,5'-disulfonic acid | mnstate.edu |
Nucleophilic Substitution Patterns
Nucleophilic aromatic substitution (SNAr) on the biphenyl rings of this compound is not a favorable reaction pathway. SNAr reactions require the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) on the aromatic ring to stabilize the negatively charged intermediate (Meisenheimer complex). savemyexams.combits-pilani.ac.in The benzylthio group, being an electron-donating group through resonance, deactivates the aromatic rings towards nucleophilic attack. Consequently, attempts to displace other substituents on the ring with nucleophiles would likely be unsuccessful under standard SNAr conditions.
Generation and Reactivity of Transient Species
Several types of transient species can be generated from this compound during its reactions.
The most common are the arenium ions (sigma complexes) formed during electrophilic aromatic substitution. These are resonance-stabilized carbocation intermediates that are formed when the electrophile attacks the π-system of the aromatic ring, temporarily disrupting its aromaticity. uomustansiriyah.edu.iq The stability of this intermediate dictates the rate and regioselectivity of the substitution.
More unique transient species can be generated from the sulfur centers, particularly after oxidation. As mentioned previously, the dealkylation of the related 1,2-bis(benzylthio)benzene s-oxide in the presence of triflic anhydride is proposed to proceed through a dithia dication , which then leads to the formation of a highly reactive benzodithiete equivalent. rsc.org A similar mechanism can be postulated for this compound sulfoxide, potentially leading to the generation of a biphenyl-fused dithiete species. These reactive intermediates can be trapped by other molecules in the reaction mixture, such as alkynes, to form new heterocyclic structures. rsc.org
Furthermore, under electrochemical or photochemical conditions, it is conceivable that sulfur-centered radicals could be formed, which could then participate in intramolecular cyclization or intermolecular addition reactions. acs.org
Intramolecular Rearrangements
The structure of this compound, featuring benzylic protons alpha to the sulfur atoms, makes it a potential substrate for classic intramolecular rearrangements such as the Wittig and Sommelet-Hauser rearrangements. These reactions are typically initiated by a strong base.
Wittig Rearrangement:
The organic-chemistry.org-Wittig and rsc.org-Wittig rearrangements are known for ethers and can also occur with the analogous thioethers. organic-chemistry.orgorganic-chemistry.orgnumberanalytics.com The reaction is initiated by deprotonation of the carbon adjacent to the heteroatom. For this compound, a strong base (e.g., an alkyllithium compound) would deprotonate one of the benzylic methylene groups to form a carbanion. wikipedia.org
organic-chemistry.org-Wittig Rearrangement: This pathway involves the formation of a radical pair after the initial deprotonation. The radical migrates from the sulfur to the carbanionic carbon, followed by recombination to form a new carbon-sulfur bond, ultimately yielding a thiol upon workup. organic-chemistry.orgscripps.edu
rsc.org-Sigmatropic Wittig Rearrangement: This is a concerted, pericyclic process that is common for allylic or benzylic systems. organic-chemistry.orgnumberanalytics.com It proceeds through a five-membered cyclic transition state. The thio- rsc.org-Wittig rearrangement would result in the formation of a new C-C bond with allylic (or benzylic) transposition of the sulfur atom.
The choice between the organic-chemistry.org- and rsc.org-pathways is influenced by factors such as temperature and the stability of the intermediates, with lower temperatures often favoring the rsc.org-rearrangement. organic-chemistry.orgscripps.edu
Sommelet-Hauser Rearrangement:
The Sommelet-Hauser rearrangement is characteristic of benzyl quaternary ammonium salts, but an analogous process can occur with sulfonium (B1226848) salts. dalalinstitute.comwikipedia.org If this compound were alkylated at one of the sulfur atoms to form a sulfonium salt, treatment with a strong base like sodium amide could initiate the rearrangement.
The mechanism involves the deprotonation of a benzylic proton to form a sulfur ylide. This ylide can then undergo a rsc.org-sigmatropic rearrangement where the sulfur atom migrates, and a methyl group (or another group on the sulfur) is transferred to the ortho position of the benzyl ring, followed by rearomatization. wikipedia.org This would result in a new C-C bond and a rearranged product structure. Asymmetric versions of this rearrangement have also been developed. nih.gov
Coordination Chemistry and Ligand Design with 2,2 Bis Benzylthio Biphenyl
Principles of Thioether Ligand Coordination to Transition Metals
Thioether ligands, characterized by a sulfur atom bonded to two alkyl or aryl groups, are versatile donors in coordination chemistry. The sulfur atom possesses two lone pairs of electrons, enabling it to act as a Lewis base and coordinate to a metal center.
The coordination of thioethers to transition metals is governed by several key principles:
Soft Donor Character : According to Hard and Soft Acid-Base (HSAB) theory, the sulfur atom in a thioether is a soft donor. This is due to its large size, high polarizability, and relatively low electronegativity. Consequently, thioether ligands form the most stable complexes with soft or borderline metal ions, such as palladium(II), platinum(II), silver(I), copper(I), and rhodium(I). acs.orgfrontiersin.org Coordination to harder metals like iron(II) or manganese(II) is possible but generally results in weaker bonds. nih.gov
σ-Donor and π-Acceptor Properties : Thioethers primarily function as σ-donors, using one of their lone pairs to form a coordinate bond with the metal. While they are generally considered weak π-acceptors, they can accept electron density from filled metal d-orbitals into their empty σ* antibonding orbitals (S-C bonds). This π-acidity is weaker than that of phosphines or carbon monoxide but can contribute to the stability of complexes with electron-rich, low-valent metals. nih.gov
Chelation and Macrocyclic Effects : Polydentate ligands containing multiple thioether donors often exhibit enhanced stability due to the chelate effect. The 2,2'-disubstituted biphenyl (B1667301) scaffold in 2,2'-Bis(benzylthio)biphenyl pre-organizes the two sulfur donors for chelation, forming a stable seven-membered ring with a coordinated metal. The flexibility of the benzylthio groups and the rotation around the biphenyl C-C single bond allow the ligand to adapt to the geometric preferences of various metal centers. nih.gov
Steric and Electronic Tuning : The properties of the thioether donor can be modified by the substituents on the sulfur atom. The benzyl (B1604629) groups in this compound are more electron-donating than, for example, phenyl groups, which can influence the electron density on the sulfur and the strength of the metal-sulfur bond. nih.gov
Synthesis and Characterization of Metal Complexes of this compound
Direct experimental reports on the synthesis and characterization of metal complexes specifically with this compound are scarce. However, the synthesis would be expected to follow standard procedures for forming thioether-metal complexes. Typically, this involves reacting the ligand, dissolved in a suitable organic solvent like methanol, ethanol, or acetonitrile, with a metal salt (e.g., chlorides, nitrates, or perchlorates). The resulting complex may precipitate directly or be isolated upon solvent evaporation or addition of a non-coordinating counter-ion. scirp.orgkoreascience.kr
Binding Modes and Coordination Geometries
Based on its structure, this compound is expected to act as a bidentate chelating ligand, using its two sulfur atoms to bind to a single metal center. This is the most common coordination mode for ligands with this type of biphenyl framework.
Chelating (S,S) Binding : The primary binding mode would involve the two thioether sulfurs coordinating to a metal ion to form a seven-membered chelate ring. The geometry of the resulting complex would depend on the metal ion's preferred coordination number and geometry. For a square planar metal like Pd(II) or Pt(II), coordination of one molecule of the ligand would leave two coordination sites available for other ligands (e.g., halides or solvent molecules). For a tetrahedral metal like Cu(I) or Ag(I), a complex of the type [M(L)₂]⁺ or [M(L)X] could be formed.
Bridging (μ-S,S) Binding : In principle, the ligand could bridge two metal centers, with each sulfur atom coordinating to a different metal. This is less likely for a pre-organized chelating ligand but can occur in the formation of coordination polymers or supramolecular structures. acs.org
Spectroscopic Signatures of Metal Complex Formation
The formation of a metal complex with this compound would be readily identifiable through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy : In ¹H NMR, the protons on the methylene (B1212753) groups (–CH₂–) adjacent to the sulfur atoms are particularly diagnostic. Upon coordination to a metal, the electron density around these protons changes, typically resulting in a downfield shift of their resonance signal compared to the free ligand. Similarly, signals for the aromatic protons on both the biphenyl and benzyl groups would be expected to shift. scirp.orgkoreascience.kr
Infrared (IR) Spectroscopy : While C-S stretching vibrations in the IR spectrum (typically 600-800 cm⁻¹) can be weak and difficult to assign definitively, changes in this region upon coordination can sometimes be observed. More diagnostic are the far-IR region (typically below 400 cm⁻¹), where new bands corresponding to the metal-sulfur (M-S) stretching vibrations would appear. These bands are absent in the spectrum of the free ligand. scirp.org
UV-Visible Spectroscopy : Coordination of the thioether ligand to a metal center can give rise to new electronic transitions. Ligand-to-metal charge transfer (LMCT) bands, where an electron is excited from a sulfur-based orbital to a metal-based orbital, are common. For complexes of d⁸ metals like Pd(II) or Pt(II), d-d transitions may also be observed, although they are often weak and can be obscured by more intense charge-transfer bands.
Table 1: Expected Spectroscopic Changes upon Coordination of this compound
| Spectroscopic Technique | Observable Change | Reason |
| ¹H NMR | Downfield shift of methylene (–CH₂–S–) proton signals. | Deshielding due to electron donation from sulfur to the metal center. |
| IR (Far-IR) | Appearance of new absorption bands in the 250-400 cm⁻¹ range. | Formation of new metal-sulfur (M-S) bonds. |
| UV-Visible | Appearance of new, often intense, absorption bands. | Ligand-to-metal charge transfer (LMCT) transitions. |
Design of this compound and its Analogs as Chiral Ligands
The 2,2'-disubstituted biphenyl unit is a classic scaffold for creating chiral ligands. researchgate.net Atropisomerism can arise in this system due to hindered rotation around the C-C single bond connecting the two phenyl rings, provided there are sufficiently bulky groups in the ortho positions. While the benzylthio groups themselves may not be bulky enough to allow for the resolution of stable atropisomers at room temperature, the biphenyl backbone provides a C₂-symmetric chiral environment when coordinated to a metal.
The design principles for using this ligand in asymmetric catalysis include:
Axial Chirality : The biphenyl backbone is the source of chirality. In a complex, the chelate ring puckering can adopt a fixed conformation (δ or λ), creating a chiral environment around the metal's active site. This chirality can be transferred to the products of a catalytic reaction. researchgate.netnih.gov
Tuning the Dihedral Angle : The dihedral angle of the biphenyl group is a critical parameter that influences the steric environment of the catalyst. This angle is affected by both the metal ion and other ligands in the coordination sphere. Modifying the substituents on the biphenyl core (e.g., at the 6,6' positions) could create more rigid ligands with fixed dihedral angles, leading to higher enantioselectivity in catalysis. researchgate.net
Analog Design : While this compound is a starting point, more effective chiral ligands could be designed by introducing bulkier groups on the sulfur atoms (e.g., replacing benzyl with tert-butyl) or on the biphenyl backbone. Such modifications would increase the rotational barrier, potentially allowing for the isolation of stable atropisomers and creating a more defined chiral pocket. nih.gov
Exploration of this compound in Supramolecular Assemblies
Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. Ligands with multiple donor sites and defined structural shapes are key components in the construction of these assemblies. nih.gov The directional nature of metal-ligand bonds makes them a powerful tool for directing the self-assembly of complex architectures. acs.org
This compound possesses features that make it a candidate for use in supramolecular chemistry:
Defined Bite Angle and Geometry : As a chelating ligand, it enforces a specific geometry on the metal center. When combined with metal ions that have predictable coordination preferences (e.g., square planar Pd(II) or linear Ag(I)), it can act as a well-defined building block. acs.org
Potential for Weak Interactions : The benzyl groups provide opportunities for π-π stacking interactions, which can help organize the complexes in the solid state or in solution, leading to the formation of one-, two-, or three-dimensional networks. acs.org
Formation of Metallacycles and Cages : By combining this 'bent' ligand with linear bridging ligands, it is possible to construct discrete, closed structures like molecular squares or rhomboids. The final structure is dictated by the angles of the building blocks. For instance, combining a ligand with an approximate 90° bend with a linear linker and a 90° coordinating metal could lead to a molecular square. nih.gov
While specific examples using this compound are not reported, analogous systems using flexible thioether ligands have been shown to form a variety of coordination polymers and discrete assemblies with silver(I), demonstrating the feasibility of this approach. acs.org The interplay between the coordination geometry, ligand flexibility, and weak intermolecular forces would direct the formation of unique supramolecular structures. frontiersin.org
Catalytic Applications of 2,2 Bis Benzylthio Biphenyl and Its Metal Complexes
Role of Thioether Ligands in Homogeneous Catalysis
Thioether-containing molecules are versatile ligands in homogeneous catalysis, primarily due to the sulfur atom's ability to act as a soft donor, forming stable complexes with late transition metals like palladium, rhodium, and copper. princeton.edu These ligands can influence the reactivity and selectivity of catalytic transformations. researchgate.net The benzylthio groups in 2,2'-Bis(benzylthio)biphenyl suggest it could function as a bidentate 'S,S' ligand, chelating to a metal center.
Thioether ligands have been employed in various palladium-catalyzed cross-coupling reactions that form carbon-carbon bonds. mit.eduiupac.org The sulfur donors can stabilize the palladium catalyst, preventing its aggregation into inactive palladium black, and can modulate the rates of oxidative addition and reductive elimination steps in the catalytic cycle. Although specific examples using this compound are scarce, related thioether-ligated systems have shown efficacy. For instance, palladium nanoparticles stabilized by dendrimers with intradendritic triazole ligands have demonstrated extremely high reactivity in Miyaura-Suzuki reactions. mdpi.com Thiolate ligands, closely related to thioethers, have also been shown not to be poisons for this type of catalysis. mdpi.com
The A3-coupling reaction, a three-component reaction of an aldehyde, an alkyne, and an amine to produce propargylamines, is another area where thioether ligands have found application. wikipedia.orgnih.gov This reaction is often catalyzed by copper, gold, or silver complexes. wikipedia.orgpnu.ac.ir Thioether-based Schiff base ligands have been coordinated with copper(I) salts to create catalysts for the asymmetric A3-coupling, yielding propargylamines in excellent yields. mdpi.com The thioether moiety helps to stabilize the active metal center, facilitating the key C-H activation of the alkyne and the subsequent nucleophilic addition to the in-situ formed imine. mdpi.com
Table 1: Examples of Thioether Ligands in A3-Coupling Reactions
| Catalyst/Ligand System | Metal | Reaction Type | Yield | Reference |
|---|---|---|---|---|
| Copper(I)/Thioether-based Schiff base | Cu(I) | Asymmetric A3-Coupling | Excellent | mdpi.com |
This table presents data for related thioether ligand systems to illustrate potential applications.
The formation of carbon-heteroatom bonds is a cornerstone of modern organic synthesis, with palladium-catalyzed C-S cross-coupling being a powerful method for synthesizing aryl thioethers. nih.govresearchgate.netnih.gov Thioether ligands themselves are less commonly used in these reactions compared to phosphine (B1218219) ligands, due to potential competitive binding and catalyst inhibition. However, the chemistry of the benzylthio moiety within this compound is particularly relevant to C-S bond transformations.
Research has shown that aryl benzyl (B1604629) sulfides can undergo a novel palladium-catalyzed debenzylative cross-coupling with aryl bromides to form diaryl sulfides. acs.orgorganic-chemistry.orgacs.orgnih.gov In this reaction, the aryl benzyl sulfide (B99878) does not act as a ligand but as a substrate. A single palladium catalyst promotes a cascade of three reactions: α-arylation of the sulfide, cleavage of the benzylic C–S bond, and subsequent C–S bond formation with a new aryl group. acs.orgorganic-chemistry.org This process highlights a potential reactivity pathway for this compound under palladium catalysis, where it could serve as a precursor for other biphenyl (B1667301) dithiolate derivatives.
Table 2: Substrate Scope in Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Bromobenzene
| Aryl Benzyl Sulfide Substituent (Para-position) | Product Yield (%) |
|---|---|
| -Me | 81 |
| -OMe | 89 |
| -NMe₂ | 76 |
| -F | 81 |
Data adapted from Mao J. et al., Org. Lett., 2014. acs.org
The biphenyl backbone of this compound is a classic scaffold for creating axially chiral ligands, which are highly effective in a wide range of enantioselective transformations. researchgate.netchemrxiv.orgnih.gov The restricted rotation around the C-C single bond between the two phenyl rings can lead to stable, separable atropisomers. Famous examples of such ligands include BINAP and BIPHEMP, which are diphosphine ligands. nih.govscispace.com
By analogy, if this compound were appropriately substituted to create steric hindrance and induce axial chirality, it could potentially serve as a chiral 'S,S' ligand. Such ligands could be applied in asymmetric hydrogenations, cross-coupling reactions, and other metal-catalyzed processes where creating a specific stereoisomer of the product is desired. nih.gov The design of such ligands is crucial, as slight changes in steric and electronic properties can dramatically affect enantioselectivity. chemrxiv.org Thioether-containing directing groups have been successfully used in palladium-catalyzed atroposelective C–H olefination to construct both N–C and C–C axial chirality. nih.gov This demonstrates the compatibility and potential of the thioether moiety in directing enantioselective transformations.
Investigations in Heterogeneous Catalysis (if applicable, e.g., Immobilized Systems)
Transitioning from homogeneous to heterogeneous catalysis offers significant advantages, including simplified catalyst recovery and reuse. rsc.org Ligands like this compound could potentially be adapted for heterogeneous systems. One common strategy is to immobilize the ligand or its metal complex onto a solid support.
Nanoparticles, due to their high surface-area-to-volume ratio and good dispersibility, are attractive supports. rsc.orgrsc.org For instance, silver thiolate nanoclusters have been functionalized with chiral ligands and used as recoverable catalysts in asymmetric reactions, showing comparable activity to their homogeneous counterparts. rsc.org Given the affinity of sulfur for metals like silver and gold, this compound could potentially be anchored to such nanoparticles. Another approach involves incorporating the ligand structure into a metal-organic framework (MOF), creating a well-defined, recyclable heterogeneous catalyst. MOFs have been successfully used as platforms for catalysts in A3-coupling reactions. researchgate.net Furthermore, superacidic polymers like Nafion® have been used as recyclable heterogeneous catalysts for dehydrative thioetherification, showcasing an alternative metal-free approach. nih.gov
Mechanistic Studies of Catalytic Cycles Involving this compound Ligands
Understanding the mechanism of a catalytic cycle is key to optimizing reaction conditions and designing better catalysts. While no specific mechanistic studies feature this compound as a ligand, insights can be drawn from related systems.
In general thioether-ligated palladium catalysis, the sulfur atom can act as a hemilabile ligand, reversibly coordinating to the metal center. This property can open up a coordination site during a key step, such as substrate binding or reductive elimination, and then re-coordinate to stabilize the complex. Mechanistic studies on thioether-directed C-H functionalization have led to the proposal of new C-H activation mechanisms, such as "electrophilic concerted metalation-deprotonation" (eCMD), which account for unique ligand effects not explained by previous models. princeton.edu
More directly relevant is the proposed mechanism for the debenzylative cross-coupling of aryl benzyl sulfides mentioned in section 6.1.2. acs.orgorganic-chemistry.org This reaction is believed to proceed through a tricatalytic cycle promoted by a single palladium catalyst:
Cycle A (α-Arylation): The aryl benzyl sulfide undergoes palladium-catalyzed α-arylation at the benzylic position.
Cycle B (C–S Cleavage): The resulting diarylmethyl sulfide undergoes C–S bond cleavage, possibly via an η³-π-benzyl-palladium intermediate, releasing an arylthiolate. acs.org
Cycle C (C–S Formation): The generated arylthiolate is then arylated by the aryl bromide in a standard C–S cross-coupling cycle to yield the final diaryl sulfide product. acs.org
This mechanistic pathway suggests that this compound, under similar conditions, would likely undergo C-S bond cleavage rather than function as a stable, intact ligand throughout a catalytic cycle. This reactivity profile is a critical consideration for its potential application as a ligand in catalysis.
Theoretical and Computational Investigations of 2,2 Bis Benzylthio Biphenyl
Electronic Structure Calculations (e.g., DFT, Ab Initio Methods)
The electronic structure is fundamental to understanding a molecule's chemical behavior. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to solve the Schrödinger equation, providing insights into electron distribution and orbital energies.
Detailed Research Findings: For molecules in the biphenyl (B1667301) family, DFT calculations, particularly using the B3LYP functional, have been successfully used to determine electronic properties. nih.govresearchgate.net These calculations typically involve optimizing the molecule's geometry and then computing properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's reactivity and electronic transition energies. researchgate.net For instance, studies on other complex organic molecules have shown that a smaller energy gap often indicates higher reactivity. researchgate.net
Ab initio methods, which are calculations from first principles without empirical parameters, provide a more rigorous theoretical treatment. aps.orgscienceworldjournal.org While computationally more demanding, they can offer benchmark-quality data on the electronic structure. For a molecule like 2,2'-Bis(benzylthio)biphenyl, these calculations would reveal how the sulfur atoms and benzyl (B1604629) groups influence the electron density distribution across the biphenyl core. The presence of sulfur's lone pairs and the π-systems of the benzyl groups are expected to significantly impact the electronic landscape compared to unsubstituted biphenyl.
| Method | Typical Basis Set | Key Outputs | Relevance to this compound |
|---|---|---|---|
| Density Functional Theory (DFT) | 6-31G(d,p) or larger | Optimized Geometry, HOMO/LUMO Energies, Electron Density | Provides a balance of accuracy and computational cost for a molecule of this size. nih.gov |
| Ab Initio (e.g., MP2, CCSD) | aug-cc-pVDZ or larger | High-Accuracy Energies, Electron Correlation Effects | Offers a higher level of theory to validate DFT results and accurately model subtle electronic effects. acs.org |
Conformational Landscape and Energy Minima Analysis
The flexibility of this compound arises from rotation around several single bonds, primarily the central C-C bond of the biphenyl unit and the C-S and S-CH₂ bonds. Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) and the energy barriers between them.
Detailed Research Findings: The parent biphenyl molecule has a non-planar ground state, with a dihedral angle of about 40-44° between the phenyl rings. nih.gov This twisted conformation is a compromise between stabilizing π-conjugation (favoring planarity) and destabilizing steric repulsion between the ortho-hydrogens (disfavoring planarity). For this compound, the bulky benzylthio groups at the ortho positions would introduce significant steric hindrance, likely leading to a much larger dihedral angle in the minimum-energy conformation compared to biphenyl. Computational studies on other 2,2'-disubstituted biphenyls have shown that the nature of the substituent dictates the preferred torsional angle. nih.gov
Energy minima analysis involves systematically rotating the flexible bonds and calculating the potential energy at each step to map out the potential energy surface (PES). This would identify the global minimum energy conformer and other low-energy local minima, providing a picture of the molecule's preferred shapes at thermal equilibrium.
| Rotational Bond | Expected Influence on Conformation | Analogous System Finding |
|---|---|---|
| Biphenyl C-C | Steric clash of benzylthio groups likely forces a highly twisted (dihedral angle > 60°) conformation. | 2,2'-disubstituted biphenyls show larger dihedral angles than biphenyl itself to relieve steric strain. nih.gov |
| Aryl-S | Rotation determines the orientation of the sulfur lone pairs relative to the biphenyl π-system. | - |
| S-CH₂ | Rotation positions the benzyl groups in space, influencing potential intramolecular interactions. | - |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can predict spectroscopic data, which is invaluable for interpreting experimental spectra and confirming molecular structure.
Detailed Research Findings: DFT calculations are widely used to predict ¹H and ¹³C NMR chemical shifts. bas.bgresearchgate.net The GIAO (Gauge-Independent Atomic Orbital) method within a DFT framework is a standard approach. For this compound, such calculations would predict the chemical shifts for the biphenyl protons, the benzyl protons, and all carbon atoms. These predicted values, when compared to experimental data, can help assign the signals in the measured spectrum. Machine learning algorithms are also emerging as powerful tools for the rapid and accurate prediction of NMR shifts. researchgate.net
Vibrational frequencies corresponding to infrared (IR) and Raman spectra can also be calculated. nih.govarxiv.org These calculations yield a set of normal modes, each with a specific frequency and intensity. scirp.org For this compound, characteristic vibrational modes would include C-H stretching of the aromatic rings, C-S stretching, and various bending and torsional modes of the biphenyl backbone. Comparing the computed spectrum with an experimental one helps in the detailed assignment of vibrational bands. researchgate.netscirp.org
Reaction Pathway Modeling and Transition State Characterization
Theoretical modeling can elucidate the mechanisms of chemical reactions by mapping the energy profile along a reaction coordinate. This involves locating the transition state (TS), which is the energy maximum along the minimum energy path between reactants and products.
Detailed Research Findings: While no specific reaction modeling for this compound is published, the methodologies are well-established. For example, in the synthesis of biphenyl derivatives via cross-coupling reactions, DFT has been used to model the catalytic cycle, including steps like oxidative addition, transmetalation, and reductive elimination. nih.govacs.org For a reaction involving this compound, such as its oxidation or complexation with a metal, computational chemists would model the step-by-step transformation. By calculating the activation energy (the energy difference between the reactant and the transition state), they can predict the reaction's feasibility and rate. For instance, trapping the fleeting transition state of biphenyl rotation has been achieved using a computationally designed protein, highlighting the power of combining computation and experiment. nih.gov
Analysis of Molecular Electrostatic Potential and Dipole Moments
The Molecular Electrostatic Potential (MEP) and dipole moment describe the charge distribution within a molecule, which is crucial for understanding intermolecular interactions and reactivity.
Detailed Research Findings: The MEP is a color-mapped plot on the molecule's surface that shows regions of positive and negative electrostatic potential. It is a powerful tool for predicting where a molecule is susceptible to electrophilic or nucleophilic attack. In a study of chlorinated biphenyls, the MEP was correlated with toxicity, finding that the most toxic congeners had highly positive potential on the aromatic rings and negative potential on the chlorine atoms. nih.gov For this compound, the MEP would likely show negative potential around the electron-rich sulfur atoms, making them sites for interaction with electrophiles or metal cations.
Excited State Calculations and Photophysical Properties
To understand how this compound interacts with light, leading to phenomena like absorption and fluorescence, excited-state calculations are necessary. Time-Dependent DFT (TD-DFT) is the most common method for this purpose. uci.edu
Detailed Research Findings: TD-DFT calculations predict the energies of electronic transitions from the ground state to various excited states. faccts.deacs.org These transition energies correspond to the wavelengths of light the molecule absorbs (the UV-Vis spectrum). Studies on other biphenyl-based systems have shown how substituents and conformation affect the absorption and emission properties. mdpi.comrsc.org For biphenyl itself, the ground state is non-planar, while the first excited state is planar. colostate.eduresearchgate.net For this compound, TD-DFT would predict its absorption maxima. The calculations could also provide insights into the nature of the transitions (e.g., π→π* or n→π*) and estimate properties like fluorescence quantum yields, although the latter is more complex. The introduction of the thioether and benzyl groups would likely red-shift the absorption spectrum compared to unsubstituted biphenyl and could introduce new charge-transfer characteristics to the excited states. researchgate.net
Advanced Research Directions and Potential Applications in Materials Science
Incorporation of 2,2'-Bis(benzylthio)biphenyl into Functional Polymeric Materials
The unique structural attributes of this compound make it a promising candidate as a monomer or a functional additive in the synthesis of advanced polymeric materials. The thioether linkages are known to impart a combination of flexibility and thermal stability to polymer backbones.
Research Findings on Thioether-Containing Polymers
Research into poly(arylene thioether)s has demonstrated that these materials can exhibit high thermal stability and excellent chemical resistance. For instance, aromatic poly(thioether ketone)s, synthesized from dimercapto-compounds and activated fluoro-aromatics, have shown high glass transition temperatures (Tg) ranging from 154 to 251 °C and decomposition temperatures between 420 and 541 °C in a nitrogen atmosphere. tandfonline.com These polymers are typically amorphous and soluble in common organic solvents, which is advantageous for processing. tandfonline.com
The incorporation of biphenyl (B1667301) units into polymer chains, often with thioether linkages, has been explored for creating materials with specific properties like liquid crystallinity. hep.com.cn Although the specific copolymers synthesized in one study did not exhibit thermotropic liquid crystalline mesomorphism, they were found to be semi-crystalline with decomposition temperatures around 340 °C. hep.com.cn
The benzyl (B1604629) groups in this compound could be leveraged in polymer synthesis. For example, polymer-supported benzyllithium (B8763671) reagents have been prepared and shown to react with various electrophiles, indicating the potential for post-polymerization functionalization. nih.gov
Potential Polymer Architectures
Based on established polymerization methodologies for analogous compounds, several polymer architectures incorporating this compound can be envisioned:
Linear Poly(thioether)s: Through polycondensation reactions, this compound could potentially be reacted with dihaloaromatic compounds to form high-performance poly(aryl thioether)s. The resulting polymers would be expected to have good thermal and chemical stability.
Side-Chain Functionalized Polymers: The biphenyl unit could be attached as a pendant group to a polymer backbone, such as polyepichlorohydrin or polysiloxanes. hep.com.cn This approach allows for the tailoring of properties like refractive index and thermal characteristics.
Cross-Linked Networks: The benzylthio groups could potentially participate in cross-linking reactions, leading to the formation of robust thermosetting materials or porous organic polymers with applications in catalysis or separations.
Below is a table summarizing the thermal properties of some analogous thioether-containing polymers, providing a reference for the potential performance of polymers derived from this compound.
| Polymer Type | Monomers | Glass Transition Temp. (Tg) | Decomposition Temp. (TGA, 5% weight loss) | Reference |
| Poly(thioether ketone) | 4,4'-dimercaptodiphenyl ether, various fluoro compounds | 154-251 °C | 420-541 °C (in N₂) | tandfonline.com |
| Polyepichlorohydrin copolymer | 4-(benzothiazole-2-thio-alkyloxy)biphenyl-4'-ols, epichlorohydrin | Not reported | ~340 °C | hep.com.cn |
| Poly(phenylene thioether) | Pyrimidine (B1678525) and fluorene (B118485) containing monomers | 132-201 °C | >320 °C | rsc.org |
This table presents data for analogous polymer systems to illustrate the potential properties of materials incorporating the this compound scaffold.
Exploration in Optoelectronic Devices and Components
The electronic properties of biphenyl derivatives have led to their widespread investigation for use in optoelectronic devices. The introduction of sulfur-containing substituents can further modulate these properties, opening up new avenues for application.
Insights from Related Biphenyl and Thioether Compounds
Biphenyl compounds are known to be useful building blocks for organic light-emitting diodes (OLEDs), organic photovoltaics (OPV), and organic field-effect transistors (OFETs). nih.gov The rigid biphenyl core provides good charge transport characteristics. The optical and electronic properties of biphenyl derivatives can be tuned by substitution. For example, a study on a synthesized biphenyl derivative showed a wide optical band gap, which is a desirable property for certain optoelectronic applications. researchgate.net
Thioether-functionalized materials have also shown promise in electronics. For instance, thioether-functionalized disilenes have been synthesized and their electrochemical properties studied, indicating their potential in materials for electronics. researchgate.net Furthermore, poly(phenylene thioether)s containing pyrimidine units have been developed that exhibit high transparency, high refractive indices, and low birefringence, making them suitable for applications such as thermoplastic lenses. rsc.org
The combination of a biphenyl core and thioether linkages in this compound suggests that this compound could possess interesting photophysical properties. The sulfur atoms, with their lone pairs of electrons, can interact with the π-system of the biphenyl unit, potentially influencing the HOMO and LUMO energy levels.
Potential Optoelectronic Applications
Given the properties of related compounds, this compound and materials derived from it could be explored for the following applications:
Organic Light-Emitting Diodes (OLEDs): The biphenyl core could serve as a host material or as part of an emissive layer. The benzylthio groups might influence charge injection and transport properties.
Organic Field-Effect Transistors (OFETs): Polymers incorporating this moiety could be investigated as the semiconductor layer in OFETs. The thioether linkages can play a role in molecular packing and, consequently, charge carrier mobility.
Organic Photovoltaics (OPVs): As a component in donor or acceptor materials, the electronic properties of the this compound unit could be harnessed to optimize light absorption and charge separation.
High Refractive Index Materials: The presence of sulfur is known to increase the refractive index of organic materials. Polymers containing this compound could be candidates for high refractive index coatings and optical components.
The table below shows the optical properties of a related biphenyl derivative as a reference.
| Compound | Optical Band Gap (Eg.opt) | Refractive Index (n) at 600 nm | Reference |
| 2,2'-(biphenyl-4-4'-diylbis(azan-1-yl-1-ylidene)bis(methan-1-yl-1-ylidene))diphenol | 2.85 eV | ~1.8 | researchgate.net |
This table presents data for an analogous compound to illustrate the potential optical properties of materials incorporating the this compound scaffold.
Future Perspectives in Directed Synthesis and Material Design Utilizing the this compound Scaffold
The full potential of this compound in materials science remains largely untapped, presenting a fertile ground for future research. The strategic design of novel materials based on this scaffold could lead to significant advancements in various fields.
Directed Synthesis Strategies
Future synthetic efforts could focus on:
Controlled Polymerization: Developing living and controlled polymerization techniques to synthesize well-defined polymers with the this compound unit. This would allow for precise control over molecular weight and architecture, which are crucial for many applications. osaka-u.ac.jp
Post-Polymerization Modification: Exploring the reactivity of the benzylthio groups for post-polymerization modification. This could enable the introduction of a wide range of functional groups, leading to materials with tailored properties such as stimuli-responsiveness or enhanced solubility. nih.gov
Supramolecular Assembly: Investigating the self-assembly behavior of this compound and its derivatives. The non-covalent interactions could be exploited to create ordered nanostructures with interesting optical and electronic properties.
Novel Material Design
Looking ahead, the this compound scaffold could be a key component in the design of:
Processable High-Performance Polymers: By carefully balancing the rigidity of the biphenyl core with the flexibility and solubility imparted by the benzylthio groups, new polymers that combine high performance with ease of processing could be developed.
Smart Materials: The thioether linkages are susceptible to oxidation, which can alter the electronic and physical properties of the material. This provides a handle for creating oxidation-responsive materials for sensing or controlled release applications. nih.gov
Hybrid Materials: The sulfur atoms can act as coordination sites for metal ions. This opens up the possibility of creating organic-inorganic hybrid materials with synergistic properties, for example, by incorporating metal nanoparticles for catalytic or plasmonic applications.
Concluding Remarks and Future Research Outlook
Summary of Key Academic Contributions and Challenges
The study of 2,2'-Bis(benzylthio)biphenyl has primarily centered on its reactivity and its role as a precursor in synthetic organic chemistry. A key academic contribution involves its S-oxide derivative in dealkylation reactions. Specifically, the dithia dication formed from the reaction of this compound s-oxide with triflic anhydride (B1165640) (Tf₂O) is notably unstable, decomposing even at -20 °C. rsc.org This decomposition yields biphenyl (B1667301) disulfide and a benzyl (B1604629) cation, demonstrating its utility in generating these chemical entities under mild conditions. rsc.org This reactivity highlights the influence of the flexible biphenyl backbone on the stability of the resulting dithia dication.
Despite this specific application, the broader academic exploration of this compound faces significant challenges. The compound is listed as a rare chemical, with suppliers noting that extensive analytical data is not routinely collected. sigmaaldrich.com This limited availability and characterization present a substantial hurdle for researchers, potentially contributing to the sparse literature dedicated solely to this molecule. The primary challenge, therefore, is the lack of fundamental research and data on its synthesis, properties, and full reactive potential, which impedes its wider application in academic and industrial research.
Emerging Avenues for Research on this compound and Related Thioether Systems
The future of research on this compound is intertwined with the broader advancements in the field of thioether chemistry. Thioethers are recognized for their importance in numerous bioactive compounds and pharmaceutical agents. chemrevlett.com Several emerging avenues offer promising directions for future investigations into this compound and its structural relatives.
Advanced Catalysis: Thioether-based ligands are increasingly vital in coordination chemistry and catalysis. researchgate.net Future work could explore the use of this compound as a bidentate sulfur-donor ligand for various transition metals. Research on related thioether complexes demonstrates their potential in promoting reactions like A³-coupling, highlighting a possible application. researchgate.net Furthermore, the development of novel catalytic systems for reactions like dehydrative thioetherification is a growing field. chemrevlett.com Investigating the catalytic activity of metal complexes derived from this compound could lead to new, efficient synthetic methodologies. The broader trend shows a shift towards using earth-abundant 3d metals in catalysis, which could be a fruitful area for this ligand. mdpi.com
Materials Science and Coordination Polymers: Thiol and thioether functionalities are being incorporated into metal-organic frameworks (MOFs) to create materials with unique properties for applications in catalysis, sensing, and adsorption. rsc.org The rigid yet flexible biphenyl backbone of this compound makes it an intriguing candidate for designing novel coordination polymers. A related palladium(II) compound featuring a bis(benzylthio) group demonstrates the formation of solid-state structures with interesting intermolecular π–π interactions. koreascience.kr Exploring the self-assembly of this ligand with various metal ions could yield new materials with tailored structural and functional properties.
Bioinspired and Biomedical Applications: The oxidation of thioethers to sulfoxides and sulfones is a key reaction in biological systems and is being harnessed for designing stimuli-responsive systems. nih.gov Research into reactive oxygen species (ROS)-sensitive triggers for applications like drug delivery often utilizes the thioether moiety. nih.gov While the oxidation of simple thioethers by biologically relevant molecules like H₂O₂ can be slow, the specific electronic and steric environment of the sulfur atoms in this compound could modulate this reactivity. Future studies could investigate its oxidation chemistry and potential as a ROS-responsive linker in smart materials or therapeutic delivery systems.
Sustainable Chemistry: A general trend in chemical manufacturing is the move towards sustainability, including the use of bio-based raw materials and the development of recyclable catalysts. pmarketresearch.com Research into creating closed-loop systems where thioether-based compounds can be reclaimed and reused is gaining traction. pmarketresearch.com Integrating this compound into such sustainable frameworks, either as a recyclable ligand or as part of a more environmentally benign process, represents a forward-looking research direction.
Q & A
Basic Research Question
- ¹H/¹³C NMR :
- ¹H NMR : Two singlets for benzyl methylene protons (δ ~3.8–4.2 ppm) and aromatic protons (δ ~6.8–7.5 ppm). Splitting patterns confirm substitution at the 2,2' positions.
- ¹³C NMR : Peaks for thioether carbons (δ ~35–40 ppm) and aromatic carbons (δ ~125–140 ppm).
- IR Spectroscopy : C–S stretching vibrations at ~600–700 cm⁻¹.
- Mass Spectrometry (HRMS) : Molecular ion peak at m/z corresponding to C₂₆H₂₂S₂ (calc. 398.12). Fragmentation patterns confirm benzylthio groups .
How does the electronic structure of this compound influence its potential as a ligand in transition metal catalysis?
Advanced Research Question
The sulfur atoms act as soft Lewis bases, coordinating to transition metals (e.g., Pd, Cu) to stabilize catalytic intermediates. The benzyl groups introduce steric bulk, which can modulate catalytic activity and selectivity. For example, in cross-coupling reactions, the steric hindrance may suppress undesired homocoupling. Computational studies (DFT) can predict binding energies and orbital interactions, guiding ligand design. Experimental validation via X-ray crystallography of metal complexes is recommended .
Advanced Research Question
- Thermogravimetric Analysis (TGA) : Monitor mass loss under N₂ or O₂ (heating rate 10°C/min). Decomposition onset temperatures (T₀) above 200°C suggest moderate stability.
- Differential Scanning Calorimetry (DSC) : Identify exothermic/endothermic events (e.g., melting or degradation).
- Mechanistic Insights : Decomposition may involve C–S bond cleavage or oxidation to sulfoxide/sulfone derivatives. FTIR or GC-MS of evolved gases can identify degradation products .
What experimental approaches can address conflicting NMR data for this compound in the literature?
Advanced Research Question
2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm spatial proximity of protons.
Isotopic Labeling : Synthesize deuterated analogs to simplify spectra.
Crystallography : Compare experimental vs. predicted structures (Mercury software).
Dynamic NMR : Study temperature-dependent shifts to detect conformational flexibility .
How does the steric environment of this compound affect its reactivity in photochemical applications?
Advanced Research Question
The bulky benzylthio groups may hinder π-π stacking, reducing aggregation-induced quenching in photoactive materials. To evaluate:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
